Cardenolide B-1
CAS No.: 1318158-89-2
Cat. No.: VC0221332
Molecular Formula: C30H44O8
Molecular Weight: 532.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1318158-89-2 |
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Molecular Formula | C30H44O8 |
Molecular Weight | 532.7 g/mol |
IUPAC Name | 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one |
Standard InChI | InChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1 |
SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O |
Appearance | Powder |
Introduction
Chemical Identity and Characterization
Cardenolide B-1 is identified by the CAS registry number 1318158-89-2 and possesses the molecular formula C₃₀H₄₄O₈ . This compound has a calculated molecular weight of 532.7 g/mol (or 532.67 g/mol as reported by some sources) . The compound belongs to the broader family of cardenolide glycosides, which are steroid derivatives often containing structural groups derived from sugars .
Several synonyms exist for Cardenolide B-1, including its systematic IUPAC name: 3-[(1S,3R,6R,7R,10R,11S,14S,16R)-14-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]-2H-furan-5-one . Alternative nomenclature includes "Card-20(22)-enolide, 3-[(6-deoxy-3-O-methyl-β-D-galactopyranosyl)oxy]-8,14-epoxy-, (3β,5β)-" and "(3beta,5beta)-3-[(6-deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide" .
Property | Value | Source |
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CAS Number | 1318158-89-2 | |
Molecular Formula | C₃₀H₄₄O₈ | |
Molecular Weight | 532.7 g/mol | |
PubChem CID | 46872929 | |
Creation Date | September 20, 2010 | |
Last Modified | March 1, 2025 |
Structural Features and Composition
Cardenolide B-1 demonstrates the characteristic structural features of cardenolides, which include a steroid core with methyl groups at C-10 and C-13 positions and a five-membered lactone ring (specifically a butenolide) at the C-17 position . The compound contains a glycosidic linkage, with a sugar moiety attached to the steroid nucleus .
Structural Components
The molecular structure of Cardenolide B-1 can be divided into two major components:
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The aglycone (non-sugar) portion: This consists of the steroid nucleus and the characteristic butenolide ring that defines cardenolides .
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The glycoside portion: A 6-deoxy-3-O-methyl-β-D-galactopyranosyl group attached via a glycosidic bond to the steroid core .
A distinctive structural feature of Cardenolide B-1 is the 8,14-epoxy bridge, which contributes to its three-dimensional conformation and potentially affects its biological activity . The compound also contains multiple stereogenic centers, with specific stereochemistry indicated by the 3β,5β designation in its alternative name .
Classification Within the Cardenolide Family
Cardenolide B-1 belongs to the broader class of cardenolides, which are a type of C(23)-steroids characterized by methyl groups at specific positions and the presence of a butenolide ring . Cardenolides as a class are often bioactive compounds, with many demonstrating cardiotonic properties that affect heart function through inhibition of the Na⁺/K⁺-ATPase enzyme .
Taxonomic Positioning
Within the hierarchy of natural products, Cardenolide B-1 can be classified as follows:
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Class: Steroids
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Subclass: Cardenolides (C(23)-steroids with butenolide ring)
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Type: Cardenolide glycoside (containing sugar moiety)
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Specific compound: Cardenolide B-1
This classification places it alongside other cardenolides such as digitoxin, digoxin, ouabain, and strophanthidin, though each possesses unique structural features and potentially different biological activities .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Date |
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Arctom | CFN97830 | Cardenolide B-1 ≥98% | 5mg | $643 | 2021-12-16 |
Crysdot | CD32002570 | Cardenolide B-1 95+% | 5mg | $990 | 2021-12-16 |
The relatively high price and small packaging size suggest that Cardenolide B-1 is primarily marketed for specialized research applications rather than industrial or pharmaceutical production scale . This pricing structure is consistent with other rare or specialized natural products that require complex isolation or synthesis procedures.
Research Gaps and Future Directions
The existing literature on Cardenolide B-1 reveals several areas requiring further investigation:
Structure-Activity Relationship Studies
Comparative analysis with other cardenolides could elucidate how specific structural features of Cardenolide B-1 contribute to its biological activity. Research on related compounds has demonstrated that the glycoside moiety plays a significant role in binding to potential target enzymes such as BACE1 (β-secretase) . Similar studies specific to Cardenolide B-1 could identify structure-activity relationships relevant to its potential applications.
Comprehensive Pharmacological Profiling
A systematic evaluation of Cardenolide B-1's pharmacological properties, including its effects on Na⁺/K⁺-ATPase inhibition, cardiovascular parameters, and potential neurological activities, would provide valuable insights into its therapeutic potential.
Toxicity Assessment
Given the known cardiotoxicity of many cardenolides, a thorough evaluation of Cardenolide B-1's safety profile would be essential for any potential therapeutic applications .
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